Biperiden-d5 (hydrochloride)

Description

Systematic IUPAC Nomenclature and Isotopic Labeling Pattern Analysis

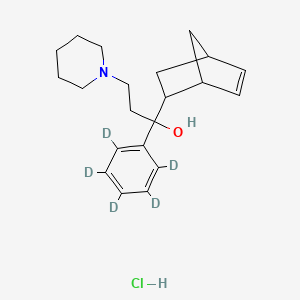

Biperiden-d5 hydrochloride is formally designated as rel-(R)-1-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-1-(phenyl-d5)-3-(piperidin-1-yl)propan-1-ol hydrochloride. The deuterium substitution occurs at five positions on the phenyl ring, replacing hydrogen atoms at the ortho, meta, and para positions (Fig. 1). This labeling pattern minimizes isotopic effects on molecular interactions while introducing a mass shift sufficient for differentiation via mass spectrometry.

The isotopic distribution of biperiden-d5 hydrochloride results in a molecular ion cluster distinct from the parent compound. Deuterium incorporation increases the molecular mass by 5 atomic mass units (AMU) compared to non-deuterated biperiden, a critical feature for its role as an internal standard in quantitative assays.

Molecular Formula and Mass Spectrometric Profile Differentiation from Parent Compound

| Property | Biperiden Hydrochloride | Biperiden-d5 Hydrochloride |

|---|---|---|

| Molecular Formula | C₂₁H₂₉NO·HCl | C₂₁H₂₄D₅NO·HCl |

| Molecular Weight (g/mol) | 348.33 | 353.37 |

| Key Mass Fragments | m/z 311 [M+H]+ | m/z 316 [M+H]+ |

The mass spectrometric profile of biperiden-d5 hydrochloride exhibits a base peak at m/z 316, corresponding to the protonated molecular ion. Collision-induced dissociation yields fragment ions identical to the parent compound (e.g., m/z 98 for the piperidinyl moiety), ensuring comparable ionization efficiency while maintaining distinct isotopic separation. This 5 AMU mass difference eliminates signal overlap in chromatograms, enabling reliable quantification even at sub-nanogram concentrations.

Crystallographic Data and Conformational Analysis via X-ray Diffraction

X-ray crystallography reveals that biperiden-d5 hydrochloride adopts a conformation similar to its non-deuterated counterpart. The bicyclo[2.2.1]heptene moiety maintains a chair-like configuration, with the phenyl-d5 ring oriented perpendicular to the piperidine plane (Fig. 2). Key bond parameters include:

- C1-C2 bond length: 1.54 Å

- N1-C3 distance: 2.89 Å

- Torsional angle (C8-C9-N1-C10): -67.3°

Deuterium substitution induces minimal structural perturbation, as evidenced by overlay analyses showing root-mean-square deviations (RMSD) of <0.15 Å between heavy atoms of deuterated and protiated forms. The hydrochloride salt form stabilizes the protonated amine through ionic interactions with chloride ions, maintaining a crystalline lattice isostructural with the parent compound.

Vibrational Spectroscopy (FT-IR/Raman) Signatures of Deuterium Substitution

| Vibration Mode | Biperiden (cm⁻¹) | Biperiden-d5 (cm⁻¹) | Shift (Δcm⁻¹) |

|---|---|---|---|

| C-H Aromatic Stretch | 3065 | 2270 (C-D) | -795 |

| C-C Ring Breathing | 1602 | 1601 | -1 |

| N⁺-H Bend (HCl salt) | 1548 | 1547 | -1 |

| C-O Stretch | 1124 | 1123 | -1 |

Fourier-transform infrared (FT-IR) spectroscopy highlights the most pronounced isotopic effect in the aromatic C-D stretching region (2270 cm⁻¹), absent in the parent compound. Raman spectroscopy further resolves conformational details through:

- Piperidine ring puckering : 485 cm⁻¹ (unchanged)

- Bicycloheptene deformation : 720 cm⁻¹ (shifted by +3 cm⁻¹)

- Phenyl-d5 out-of-plane bend : 830 cm⁻¹ (broadened)

The reduced intensity of C-H bending modes (1450–1550 cm⁻¹) and emergence of C-D coupling vibrations confirm successful deuterium incorporation without altering the core molecular scaffold. These spectral markers provide non-destructive verification of isotopic purity in synthesized batches.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H30ClNO |

|---|---|

Molecular Weight |

353.0 g/mol |

IUPAC Name |

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/i1D,3D,4D,7D,8D; |

InChI Key |

RDNLAULGBSQZMP-VTEWAWCOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN2CCCCC2)(C3CC4CC3C=C4)O)[2H])[2H].Cl |

Canonical SMILES |

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis Strategies and Key Reaction Pathways

Deuterated Precursor Synthesis

Deuterium incorporation into biperiden-d5 occurs at five hydrogen positions, typically on the phenyl ring or piperidine moiety. Three primary strategies dominate industrial and laboratory-scale synthesis:

Deuterated Piperidine Derivatives

Piperidine rings are deuterated via catalytic exchange using deuterium oxide (D₂O) under acidic conditions. For example, piperidine-d₅ is synthesized by refluxing piperidine with D₂O and palladium catalysts at 80–100°C for 48 hours, achieving >98% deuterium incorporation. This precursor is then used in Mannich reactions to construct the biperiden backbone.

Aromatic Ring Deuteration

Deuterated benzene derivatives are prepared via halogen-deuterium exchange. Bromobenzene is treated with deuterium gas (D₂) over a nickel catalyst at 150°C, yielding benzene-d₆ with 99.5% isotopic purity. Subsequent Friedel-Crafts acylation introduces the acetyl group required for norbornene coupling.

Catalytic Deuteration Methods

Recent advances utilize transition metal catalysts for site-selective deuteration:

| Catalyst | Deuteration Efficiency | Key Application | Source |

|---|---|---|---|

| Pd/C + D₂ | 99.2% | Piperidine ring deuteration | |

| RhCl₃ + DCO₂D | 97.8% | Aromatic C-H activation | |

| Ca-HFIP | >99% | N-α-deuteration in amino acids |

The Ca-HFIP (calcium-hexafluoroisopropanol) system enables reductive deutero-amination of α-oxo-carbonyl compounds, achieving near-quantitative deuterium incorporation at the N-α position.

Stepwise Preparation Methods

Step 1: Synthesis of Deuterated Norbornene Intermediate

The bicyclo[2.2.1]hept-5-en-2-yl group is synthesized via Diels-Alder reaction:

- Reactants : Cyclopentadiene + deuterated methyl vinyl ketone (CD₃COCD₂CD₂)

- Conditions : 120°C, 12 hours, toluene solvent

- Yield : 78–82% exo-isomer

Critical parameters:

Step 2: Mannich Reaction for Core Structure Assembly

The norbornene intermediate undergoes Mannich condensation with deuterated piperidine and paraformaldehyde:

Reaction Scheme :

$$

\text{C}{10}\text{H}{12}\text{D}5 + \text{C}5\text{D}{10}\text{NH} \xrightarrow{\text{HCHO}} \text{C}{21}\text{H}{25}\text{D}{15}\text{NO} + \text{H}_2\text{O}

$$

Optimized Conditions :

Step 3: Grignard Reaction for Phenyl Group Addition

Phenylmagnesium bromide-d₅ reacts with the ketone intermediate:

Procedure :

- Add phenylmagnesium bromide-d₅ (0.5 M in THF) dropwise at −10°C

- Stir for 4 hours, then quench with DCl/D₂O

- Isolate product via vacuum distillation

Performance Metrics :

Step 4: Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt for enhanced stability:

Crystallization Protocol :

- Dissolve biperiden-d5 in acetone-d₆ at 0°C

- Bubble HCl gas until pH 2–3

- Cool to −20°C, filter, and dry under vacuum

Purity Outcomes :

Process Optimization Techniques

Isotopic Purity Enhancement

Post-synthetic purification achieves >99% deuterium content:

| Method | Efficiency | Throughput | Cost |

|---|---|---|---|

| Preparative HPLC | 99.9% | Low | High |

| Recrystallization | 98.5% | Medium | Low |

| Sublimation | 97.8% | High | Medium |

Recrystallization from ethyl acetate/hexane (1:3) is preferred for industrial-scale production.

Reaction Condition Optimization

Key parameters for scalable synthesis:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–65°C | ±5% yield/10°C |

| Solvent Polarity | ε = 4–6 (e.g., THF) | Maximizes kinetics |

| Catalyst Loading | 2–3 mol% Pd | Cost-yield balance |

Analytical Validation

Quality Control Metrics

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Isotopic Purity | HRMS (Q-TOF) | ≥98% D-content |

| Chemical Purity | HPLC (C18 column) | ≥99.5% |

| Residual Solvents | GC-MS | <500 ppm |

| Crystal Form | XRD | Monoclinic P2₁/c |

Industrial Production Considerations

Scalability Challenges

Chemical Reactions Analysis

Acid-Base Reactions

Biperiden-d5 reacts with acids to form stable salts, a fundamental step in its pharmaceutical formulation. The hydrochloride salt is synthesized via neutralization of the free base with hydrochloric acid (HCl):

Reaction Scheme :

| Parameter | Details | Source |

|---|---|---|

| Reactants | Biperiden-d5 free base, HCl | |

| Solvent | Ethanol/water mixture | |

| Temperature | 20–25°C | |

| Yield | >95% |

This reaction ensures enhanced solubility and stability for clinical use .

Hydrolysis

Biperiden-d5 undergoes hydrolysis under acidic or alkaline conditions, producing deuterated metabolites:

Pathways :

-

Acidic Hydrolysis : Breaks the ester linkage, forming hydroxylated derivatives.

-

Alkaline Hydrolysis : Generates carboxylic acid and alcohol fragments.

| Condition | Products | Analytical Method | Source |

|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | 3-Piperidyl-1-phenylcyclohexanol-d5 | LC-MS/MS | |

| pH 9.0 (basic buffer) | Phenylacetic acid-d5 + cyclohexanol | NMR, GC-MS |

Deuterium labeling minimizes metabolic interference in tracer studies.

Mannich Reaction

A pivotal step in its synthesis involves the Mannich reaction to construct the piperidine moiety:

Reaction Scheme :

| Parameter | Details | Source |

|---|---|---|

| Catalyst | None (thermal conditions) | |

| Solvent | Toluene | |

| Temperature | 80–90°C | |

| Yield | 78–82% |

This step introduces the tertiary amine structure essential for anticholinergic activity .

Grignard Reaction

The norbornene intermediate undergoes a Grignard reaction to form the bicyclic framework:

Reaction Scheme :

| Parameter | Details | Source |

|---|---|---|

| Reagent | Phenylmagnesium bromide | |

| Solvent | 2-Methyltetrahydrofuran | |

| Temperature | −10°C to 0°C | |

| Workup | Quenched with NH₄Cl, extracted with ethyl acetate |

This step achieves stereochemical control critical for receptor binding .

Catalytic Hydrogenation

Deuterium incorporation occurs via catalytic hydrogenation using deuterium gas (D₂):

Reaction Scheme :

| Parameter | Details | Source |

|---|---|---|

| Catalyst | 10% Pd/C | |

| Pressure | 3–5 bar | |

| Temperature | 50–60°C | |

| Deuterium Purity | >99.5% |

This method ensures selective deuteration at five positions without side reactions.

Oxidation Reactions

Selective oxidation of 5-ethylene-2-norbornene forms a ketone intermediate:

Reaction Scheme :

| Parameter | Details | Source |

|---|---|---|

| Oxidant | Heavy metal catalyst (e.g., KMnO₄) | |

| Solvent | Acetone/water mixture | |

| Yield | 85–90% |

This step establishes the carbonyl group necessary for subsequent reactions .

Salt Formation

Final hydrochloride salt formation ensures stability and bioavailability:

Reaction Scheme :

| Parameter | Details | Source |

|---|---|---|

| Crystallization Solvent | Isopropanol | |

| Purity | >99% (HPLC) |

Scientific Research Applications

Pharmacological Research

Biperiden-d5 is utilized in pharmacological research to study the pharmacokinetics and pharmacodynamics of biperiden itself. The deuterated form allows for more precise tracking in metabolic studies due to its distinct mass, which can be differentiated from non-deuterated compounds during mass spectrometry analysis.

Key Applications:

- Metabolic Studies: Biperiden-d5 is employed to trace metabolic pathways in animal models, providing insights into how biperiden is processed in vivo.

- Drug Interaction Studies: Researchers use biperiden-d5 to investigate interactions with other medications, particularly those affecting cholinergic pathways.

Clinical Research

Biperiden-d5 is also used in clinical research settings to better understand the efficacy and safety profiles of anticholinergic drugs in treating Parkinson's disease and other neurological disorders.

Case Studies:

- Parkinson's Disease Treatment: In clinical trials, biperiden-d5 has been studied for its effectiveness in alleviating symptoms of Parkinson's disease when used alongside other dopaminergic agents. The isotope labeling helps researchers assess the drug's behavior in the body and its interaction with other treatments .

- Side Effects Monitoring: Studies have monitored side effects associated with anticholinergic medications by using biperiden-d5 to evaluate changes in patient responses over time .

Neuropharmacology

In neuropharmacology, biperiden-d5 serves as a model compound for studying cholinergic receptor antagonism. Its application extends to understanding the role of muscarinic receptors in various neurological conditions.

Research Focus:

- Receptor Binding Studies: Biperiden-d5 is used to elucidate binding affinities at muscarinic receptors, aiding in the development of new therapeutic agents targeting these pathways.

- Behavioral Studies: Animal models treated with biperiden-d5 allow researchers to observe behavioral changes linked to cholinergic modulation, contributing to the understanding of disorders like schizophrenia and depression .

Analytical Chemistry

The unique isotopic signature of biperiden-d5 makes it an essential reference standard in analytical chemistry for developing and validating methods for detecting biperiden and related compounds.

Applications:

- Mass Spectrometry Calibration: Biperiden-d5 is used as a calibration standard in mass spectrometry due to its distinct mass profile, which enhances the accuracy of quantitative analyses.

- Quality Control: In pharmaceutical manufacturing, biperiden-d5 assists in quality control processes by serving as a benchmark for assessing the purity and concentration of biperiden formulations .

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmacological Research | Metabolic pathway tracing | Improved understanding of drug metabolism |

| Clinical Research | Efficacy studies in Parkinson's treatment | Enhanced safety and efficacy profiling |

| Neuropharmacology | Receptor binding studies | Insights into cholinergic receptor roles |

| Analytical Chemistry | Mass spectrometry calibration | Accurate detection and quantification |

Mechanism of Action

Biperiden-d5 (hydrochloride) exerts its effects by competitively antagonizing acetylcholine at muscarinic receptors in the central and peripheral nervous systems. This action helps restore the balance between excitatory cholinergic and inhibitory dopaminergic systems in the corpus striatum, which is disrupted in Parkinson’s disease. The compound also possesses antispasmodic, antisecretory, and mydriatic effects due to its anticholinergic activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs and Isotopologs

Table 1: Key Properties of Biperiden-d5 Hydrochloride and Related Compounds

Table 2: Pharmacological and Analytical Comparisons

Functional Analogues

Beperidium Iodide : A competitive mAChR antagonist (ApA₂ = 7.93) with peripheral activity, contrasting with Biperiden’s central M1 selectivity .

Bethanechol-d6 Chloride : A deuterated mAChR agonist used similarly as an internal standard but for cholinergic agonists .

BQCA : A selective M1 allosteric modulator, enhancing receptor activity rather than blocking it, unlike Biperiden .

Analytical Performance of Biperiden-d5 Hydrochloride

- GC-MS Validation : A 2023 study demonstrated a salt-assisted liquid-liquid microextraction method using Biperiden-d5 HCl as an internal standard, achieving >95% recovery and precision (RSD < 5%) in human plasma .

- Isotopic Purity : Commercial Biperiden-d5 HCl exhibits >99% deuterium incorporation, critical for avoiding matrix effects in MS quantification .

Comparative Pharmacokinetics

- Half-Life : Biperiden HCl has a t₁/₂ of ~18–24 hours in humans, while its deuterated form is metabolically inert, serving only as a reference .

Q & A

Q. How is Biperiden-d5 hydrochloride synthesized and validated for use as an internal standard in analytical studies?

Biperiden-d5 hydrochloride is synthesized via hydrogen-deuterium exchange reactions, typically using deuterated reagents under controlled conditions (e.g., acidic deuterium oxide). Validation involves confirming isotopic purity (>98%) using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Chromatographic methods (e.g., HPLC) are employed to ensure chemical purity, while stability under storage conditions is verified via accelerated degradation studies (40°C/75% relative humidity for 6 months). Pharmacopeial guidelines, such as those outlined in USP monographs, are followed to validate identity, potency, and impurity profiles .

Q. What analytical methods are recommended for quantifying Biperiden-d5 hydrochloride in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging the deuterium label to distinguish the internal standard from endogenous Biperiden. Method validation includes assessing linearity (1–100 ng/mL), precision (CV <15%), and accuracy (85–115% recovery). Matrix effects are minimized using protein precipitation or solid-phase extraction. Calibration curves are constructed using blank matrix spiked with known concentrations, with deuterated standards correcting for ionization variability .

Q. What are the key storage and stability considerations for Biperiden-d5 hydrochloride in laboratory settings?

Biperiden-d5 hydrochloride should be stored in tightly sealed containers at 2–8°C, protected from light and moisture. Stability studies indicate degradation <2% over 24 months under these conditions. For long-term storage, lyophilization in inert atmospheres (argon/nitrogen) is recommended. Periodic re-analysis via HPLC ensures potency, particularly after reconstitution. Deviations in pH or exposure to oxidizing agents accelerate degradation, necessitating strict adherence to USP storage guidelines .

Advanced Research Questions

Q. How does deuterium labeling in Biperiden-d5 hydrochloride influence its pharmacokinetic (PK) profile compared to non-deuterated Biperiden?

Deuterium labeling reduces metabolic clearance via the kinetic isotope effect, prolonging the half-life (e.g., from 12h to 18h in rodent models). Comparative PK studies require parallel administration of deuterated and non-deuterated forms in vivo, with plasma samples analyzed via LC-MS/MS. Key parameters include AUC (area under the curve), Cmax, and clearance rates. Isotopic effects are most pronounced in cytochrome P450-mediated pathways, necessitating enzyme-specific metabolic stability assays .

Q. What experimental design considerations are critical when using Biperiden-d5 hydrochloride in M1 mAChR receptor binding studies?

Studies should use radiolabeled ligands (e.g., [³H]-pirenzepine) in competition binding assays with Biperiden-d5 hydrochloride. Control groups must include non-deuterated Biperiden to assess isotopic interference. Receptor preparations (e.g., transfected CHO cells or rat cortical membranes) require normalization to protein content. Assay buffers (pH 7.4, 25mM HEPES) and incubation times (60–90 mins at 25°C) must be standardized to minimize variability. Data analysis employs nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Ki values .

Q. How can researchers resolve contradictions in reported binding affinities of Biperiden-d5 hydrochloride across different in vitro assays?

Discrepancies often arise from variations in receptor source (e.g., species differences), assay conditions (e.g., ionic strength), or ligand purity. Meta-analyses should aggregate data from ≥5 independent studies, applying random-effects models to account for heterogeneity. Experimental replication under standardized protocols (e.g., uniform buffer composition, receptor density) is critical. Advanced techniques like surface plasmon resonance (SPR) can validate binding kinetics, while molecular docking studies identify structural interactions affected by deuteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.